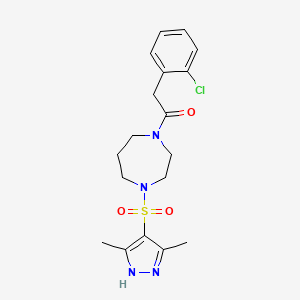![molecular formula C20H21N3O3S B2606506 propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate CAS No. 691866-89-4](/img/structure/B2606506.png)
propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both thiophene and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate typically involves a multi-step process. One common method is the one-pot three-component condensation reaction. This involves the condensation of 3-methylpentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide in dimethylformamide (DMF) at 50°C . The reaction proceeds through a series of steps including Knoevenagel condensation, intramolecular cyclization, and alkylation to form the desired thienopyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted thienopyridine derivatives.
Applications De Recherche Scientifique
Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate has a wide range of applications in scientific research:
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The amino group and the thienopyridine core can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound may also interact with nucleic acids, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Propyl 3-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
propyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-4-8-26-20(25)13-6-5-7-14(10-13)23-18(24)17-16(21)15-11(2)9-12(3)22-19(15)27-17/h5-7,9-10H,4,8,21H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPCWGQGTNIGOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1-cyanocyclobutyl)-3-[(2-fluorophenyl)sulfanyl]propanamide](/img/structure/B2606423.png)
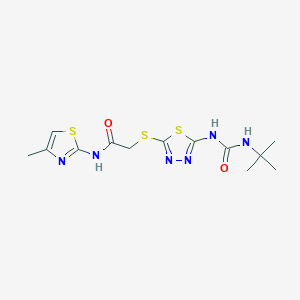
![3-{2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2606425.png)
![(3,3'-Difluoro-[2,2'-bithiophene]-5,5'-diyl)bis(trimethylstannane)](/img/structure/B2606428.png)

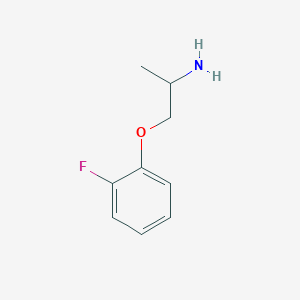
![1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)urea](/img/structure/B2606437.png)
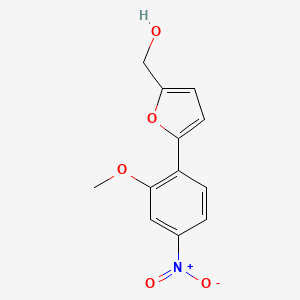
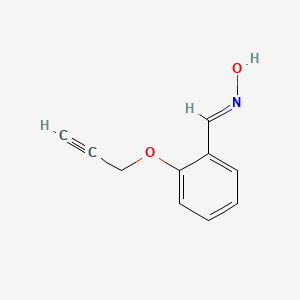
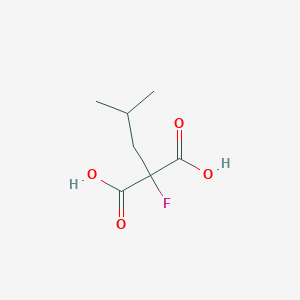
![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)
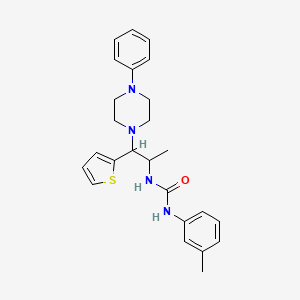
![N-[2-(3-{[(3-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]-3,4-DIMETHOXYBENZAMIDE](/img/structure/B2606445.png)
